Perfluorohexanoyl chloride
Overview
Description
Perfluorohexanoyl chloride is a chemical compound with the CAS Number: 335-53-5 . Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl chloride . The molecular weight of this compound is 332.5 .
Molecular Structure Analysis
The molecular formula of this compound is C6ClF11O . The InChI code for the compound is 1S/C6ClF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 .Scientific Research Applications
1. Fluorous Solvent Medium for Reactions
Perfluorohexanoyl chloride plays a role in regulating the rate of reagent transport in chemical reactions, such as the bromination and chlorination of alcohols. It has been effectively used in a fluorous triphasic U-tube method for lighter reagents. This method demonstrates the utility of this compound in facilitating and controlling chemical reactions (Nakamura et al., 2003).
2. Interactions in Biological Systems
This compound is part of a group of compounds that interact with human sera and albumin. Research using nuclear magnetic resonance spectroscopy identified human serum albumin as a major interaction site for perfluorohexanoic acid, a related compound. These interactions have implications for understanding the bioaccumulation and pharmacokinetics of such compounds in humans (D’eon et al., 2010).
3. Environmental and Ecological Monitoring
Studies on the distribution of perfluoroalkyl compounds (PFCs), which include this compound derivatives, in the environment have been conducted. Research conducted in the Atlantic Ocean found that such compounds are present in surface water, providing crucial data on their environmental distribution and potential ecological impacts (Ahrens et al., 2009).
4. Catalytic Applications
This compound derivatives have been used as catalysts in chemical reactions. For example, nickel(0)-catalyzed fluoroalkylation of alkenes, alkynes, and aromatics using perfluoroalkyl chlorides, including this compound, showcases its role in facilitating complex organic transformations (Huang & Chen, 2001).
Mechanism of Action
Target of Action
Perfluorohexanoyl chloride is a type of perfluoroalkyl substance (PFAS), a group of man-made chemicals that have been in use since the 1940s It’s known that these compounds can interact with various biological systems, potentially affecting cellular function .
Mode of Action
Like other pfas, it’s known to be extremely stable and resistant to degradation due to the strength of the carbon-fluorine bonds . This stability allows them to persist in the environment and bioaccumulate in organisms, potentially leading to various health effects .
Biochemical Pathways
Pfas have been shown to affect various biological processes, including thyroid hormone regulation and calcium homeostasis
Pharmacokinetics
Due to its chemical stability and resistance to degradation, it’s likely to persist in the body for a long time after exposure . This persistence can lead to bioaccumulation and potential health effects .
Result of Action
Exposure to pfas has been linked to a variety of health effects, including developmental, immune, metabolic, and endocrine effects
Action Environment
This compound, like other PFAS, is highly resistant to environmental degradation. This resistance, combined with its widespread use, has led to its ubiquitous presence in the environment . Environmental factors such as temperature, pH, and presence of other chemicals can potentially influence its action, efficacy, and stability .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPWBYQOIFVEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895430 | |
Record name | Undecafluorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-53-5 | |
Record name | Undecafluorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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